An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom, a trifluoromethyl group, and an aldehyde, offers multiple reactive sites for the construction of complex molecular architectures. The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The bromo and aldehyde functionalities serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic additions.
This technical guide provides a comprehensive overview of the known properties, synthetic methodologies, and potential applications of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, consolidating available data to support its use in research and development.
Physicochemical and Spectroscopic Data
Precise experimental data for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde is not extensively available in peer-reviewed literature. The following tables summarize available and predicted data to guide its handling and characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1192263-89-0 | [1] |
| Molecular Formula | C₇H₃BrF₃NO | [2] |
| Molecular Weight | 254.01 g/mol | |
| Appearance | Clear orange/brown liquid | [2] |
| Purity | >85% - >95% (Commercially available) | [2] |
| Boiling Point | 245.8 ± 40.0 °C (Predicted) | |
| Density | 1.763 ± 0.06 g/cm³ (Predicted) | |
| Storage | Ambient Temperature |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | The spectrum is expected to show signals for the aldehyde proton (highly deshielded, ~10 ppm) and two aromatic protons on the pyridine ring. |
| ¹³C NMR | The spectrum will likely display signals for the carbonyl carbon (~190 ppm), the trifluoromethyl carbon (a quartet), and the carbon atoms of the pyridine ring. |
| IR (Infrared) | Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-F stretches of the trifluoromethyl group, and C=N/C=C stretches of the pyridine ring. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (M+ and M+2 peaks in approximately a 1:1 ratio). |
Synthesis and Reactivity
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
Key Reactions and Experimental Protocols
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a versatile substrate for various organic reactions, primarily leveraging the reactivity of the bromo and aldehyde groups.
The bromine atom on the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.
Experimental Protocol (Generalized):
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Reaction Setup: In a reaction vessel, combine 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos).
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Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., dioxane/water, toluene/water).
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
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Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
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Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Workflow for Suzuki-Miyaura coupling of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
The C-Br bond can also participate in Buchwald-Hartwig amination reactions to introduce various amine functionalities, which are common in bioactive molecules.
Experimental Protocol (Generalized):
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOt-Bu, K₃PO₄), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP).
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Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
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Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.
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Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by chromatography.
Caption: Workflow for Buchwald-Hartwig amination.
Applications in Drug Discovery and Development
The 2-substituted-6-(trifluoromethyl)pyridine scaffold is a valuable pharmacophore in modern drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding interactions. The aldehyde and bromo functionalities of the title compound allow for its incorporation into a variety of molecular frameworks targeting different biological pathways.
While specific examples detailing the use of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde in drug development are not prevalent in the public domain, its structural motifs are found in molecules targeting a range of diseases. For instance, substituted pyridines are core components of many kinase inhibitors, which are crucial in cancer therapy.
Potential Role in Kinase Inhibitor Synthesis
The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The versatility of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde allows for the synthesis of libraries of compounds for screening against various kinase targets.
Caption: Logical workflow for the synthesis and screening of kinase inhibitors.
Safety and Handling
Based on available safety data for this and similar compounds, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde should be handled with care in a well-ventilated fume hood.
Hazard Statements:
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a valuable and versatile building block for organic synthesis and medicinal chemistry. While comprehensive experimental data is still emerging, its potential for the construction of complex, biologically active molecules is clear. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for researchers to utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions should be strictly followed.
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